4-(3-Methyl-4-nitrophenyl)morpholine

Physicochemical Properties Medicinal Chemistry Computational Chemistry

4-(3-Methyl-4-nitrophenyl)morpholine is a substituted phenylmorpholine derivative with a molecular weight of 222.24 g/mol and the molecular formula C₁₁H₁₄N₂O₃. This compound is characterized by a morpholine ring at the para position of a nitrophenyl group, with a methyl substituent at the meta position.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 220679-09-4
Cat. No. B1338930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-4-nitrophenyl)morpholine
CAS220679-09-4
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O3/c1-9-8-10(2-3-11(9)13(14)15)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3
InChIKeyIIRHTTDXNXCWHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methyl-4-nitrophenyl)morpholine (CAS 220679-09-4): A Research Building Block for Medicinal Chemistry and Kinase-Focused Synthesis


4-(3-Methyl-4-nitrophenyl)morpholine is a substituted phenylmorpholine derivative with a molecular weight of 222.24 g/mol and the molecular formula C₁₁H₁₄N₂O₃ [1]. This compound is characterized by a morpholine ring at the para position of a nitrophenyl group, with a methyl substituent at the meta position. Commercial availability of this compound is well-established, with multiple vendors offering the product at purities typically of 95% or 98% . It is primarily utilized as a versatile intermediate and building block in medicinal chemistry research .

4-(3-Methyl-4-nitrophenyl)morpholine (CAS 220679-09-4): Why In-Class Substitution is Not a Trivial Decision


In the family of nitrophenyl morpholines, seemingly minor structural modifications yield profound differences in physical properties, reactivity, and potential biological activity, rendering them non-interchangeable. While 4-(3-Methyl-4-nitrophenyl)morpholine (this compound) has a predicted LogP of 2.15 , the unsubstituted analog, 4-(4-nitrophenyl)morpholine (CAS 10389-51-2), exhibits a lower molecular weight and an experimentally determined melting point of 152°C . The isomeric 4-(4-methyl-3-nitrophenyl)morpholine (CAS 245117-17-3) is documented for its use as an aldose reductase inhibitor , whereas the halogenated 4-(3-fluoro-4-nitrophenyl)morpholine (CAS 218301-62-3) is highlighted as an intermediate for kinase inhibitors and antiparasitic agents . Each substitution pattern dictates a unique chemical and biological trajectory, preventing the blind substitution of one analog for another in a research or industrial workflow.

4-(3-Methyl-4-nitrophenyl)morpholine (CAS 220679-09-4): Quantitative Differentiation Evidence for Scientific Selection


Molecular Weight and Calculated Lipophilicity: A Basis for Differentiating 4-(3-Methyl-4-nitrophenyl)morpholine

This compound exhibits distinct physicochemical parameters compared to its unsubstituted analog. It has a molecular weight of 222.24 g/mol and a predicted LogP of 2.15 . In contrast, the closely related 4-(4-nitrophenyl)morpholine has a lower molecular weight of 208.21 g/mol .

Physicochemical Properties Medicinal Chemistry Computational Chemistry

Predicted Physicochemical and ADME Profile: Benchmarking 4-(3-Methyl-4-nitrophenyl)morpholine

Computational predictions for 4-(3-Methyl-4-nitrophenyl)morpholine suggest a favorable drug-likeness profile. Key parameters include a TPSA of 58 Ų and zero violations of Lipinski's Rule of Five . The predicted LogD at pH 7.4 is 2.08 .

ADME Prediction Drug-Likeness Physicochemical Properties

Recommended Research Applications for 4-(3-Methyl-4-nitrophenyl)morpholine (CAS 220679-09-4)


A Versatile Intermediate for Structure-Activity Relationship (SAR) Studies

The presence of a reducible nitro group offers a direct route to an aniline derivative, a key functional handle for constructing diverse compound libraries. This makes the compound an ideal starting material for medicinal chemists seeking to explore novel chemical space through amide couplings or other amine-directed chemistries . The unique substitution pattern can introduce novel physicochemical and electronic properties into a lead series, differentiating it from analogs.

A Building Block for Kinase Inhibitor Synthesis and Biological Probe Development

Morpholine-substituted phenyl rings are a common motif in kinase inhibitor scaffolds. This compound's structural features are directly relevant for the synthesis of next-generation kinase inhibitors and other biological probes where modulation of lipophilicity and solubility is required . The morpholine ring is a known pharmacophore that can enhance solubility and metabolic stability.

Computational Chemistry and Drug Design Model Building

The well-defined and readily available predicted physicochemical properties (e.g., LogP, TPSA) make this compound a useful input for computational models. It can be used as a test case for docking studies, pharmacophore model development, or for training machine learning models designed to predict the properties of novel nitrophenyl derivatives.

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